

experimental protocols for using 6-chloro-2-methylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 6-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1585693

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Application Notes & Protocols: 6-Chloro-2-methylpyridazin-3(2H)-one

I. Introduction: The Versatility of a Privileged Scaffold

The pyridazin-3(2H)-one core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.^{[1][2][3]} Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.^{[4][5]} The compound **6-chloro-2-methylpyridazin-3(2H)-one** (CAS No. 10071-38-2) serves as a crucial and highly versatile intermediate in the synthesis of novel, biologically active molecules.

The strategic placement of a chlorine atom at the C6 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. The methyl group at the N2 position prevents tautomerization and directs the regioselectivity of further chemical modifications. This guide provides detailed protocols for the synthesis, functionalization, and potential biological evaluation of derivatives based on this key building block, grounded in established chemical principles and safety practices.

II. Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is essential for safe handling and successful experimentation.

Table 1: Physicochemical Data for **6-Chloro-2-methylpyridazin-3(2H)-one**

| Property | Value | Source(s) |
|-------------------|--------------------------------------------------|-----------|
| CAS Number | 10071-38-2 | [6][7] |
| Molecular Formula | C ₅ H ₅ ClN ₂ O | [7] |
| Molecular Weight | 144.56 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 92-94 °C | [7] |
| Boiling Point | 210.7±23.0 °C (Predicted) | [7] |
| Purity | Typically ≥98% (Commercial) | [6] |

Safety & Handling Precautions

As with all chlorinated organic compounds, **6-chloro-2-methylpyridazin-3(2H)-one** should be handled with care in a well-ventilated fume hood.[9]

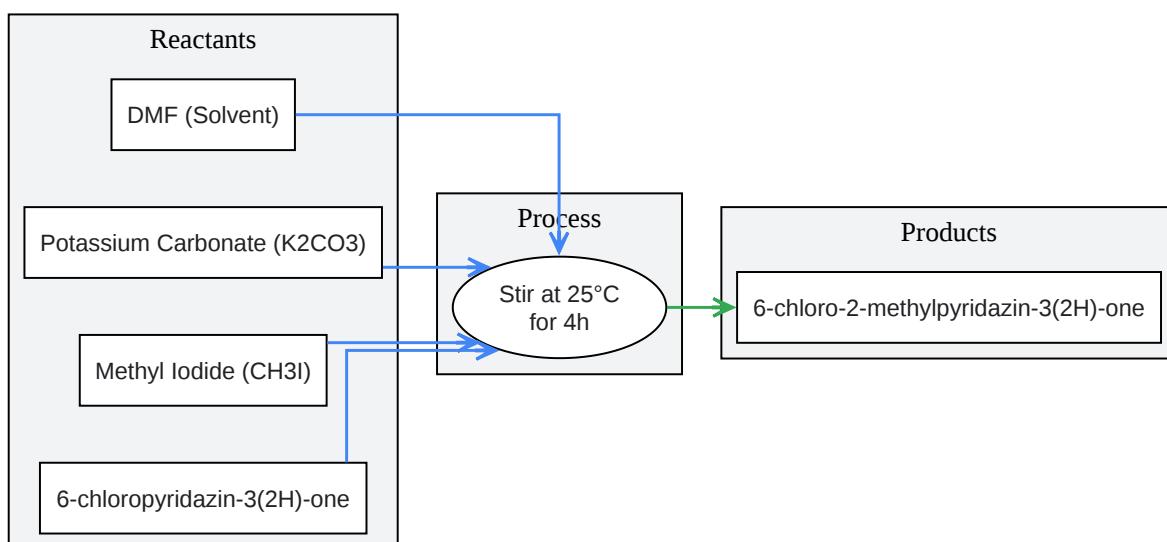
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
- Inhalation: Avoid breathing dust or vapors.[10]
- Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
- Disposal: Dispose of waste according to local, state, and federal regulations. Do not discharge into drains.[12]

III. Protocol 1: Synthesis of 6-Chloro-2-methylpyridazin-3(2H)-one

This protocol details the N-methylation of 6-chloropyridazin-3(2H)-one, a common and efficient method for preparing the title compound.

Causality and Mechanistic Insight

The reaction proceeds via a standard Williamson ether synthesis-like mechanism, specifically N-alkylation. 6-chloropyridazin-3(2H)-one possesses an acidic N-H proton. A base, potassium carbonate, is used to deprotonate the nitrogen, forming a nucleophilic pyridazinone anion. This anion then attacks the electrophilic methyl group of methyl iodide in an S_N2 reaction, displacing the iodide leaving group and forming the N-methylated product.



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Caption: Workflow for the N-methylation synthesis.

Step-by-Step Protocol

Adapted from Zhuang, L. et al.[13]

- Reagent Preparation:
 - To a suitable round-bottom flask, add 6-chloropyridazin-3(2H)-one (1.0 eq).
 - Add dimethylformamide (DMF) as the solvent (approx. 5 mL per 1 g of starting material).
 - Add finely ground potassium carbonate (K_2CO_3 , 2.0 eq). This serves as the base.
 - Add methyl iodide (CH_3I , 2.0 eq). This is the methylating agent.
- Reaction Execution:
 - Seal the flask and stir the resulting mixture vigorously at room temperature (approx. 25 °C).
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).
- Work-up and Extraction:
 - Upon completion, carefully quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate ($EtOAc$) (3x volumes).
 - Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The crude residue can be purified by column chromatography on silica gel to yield the final product as a pure solid.

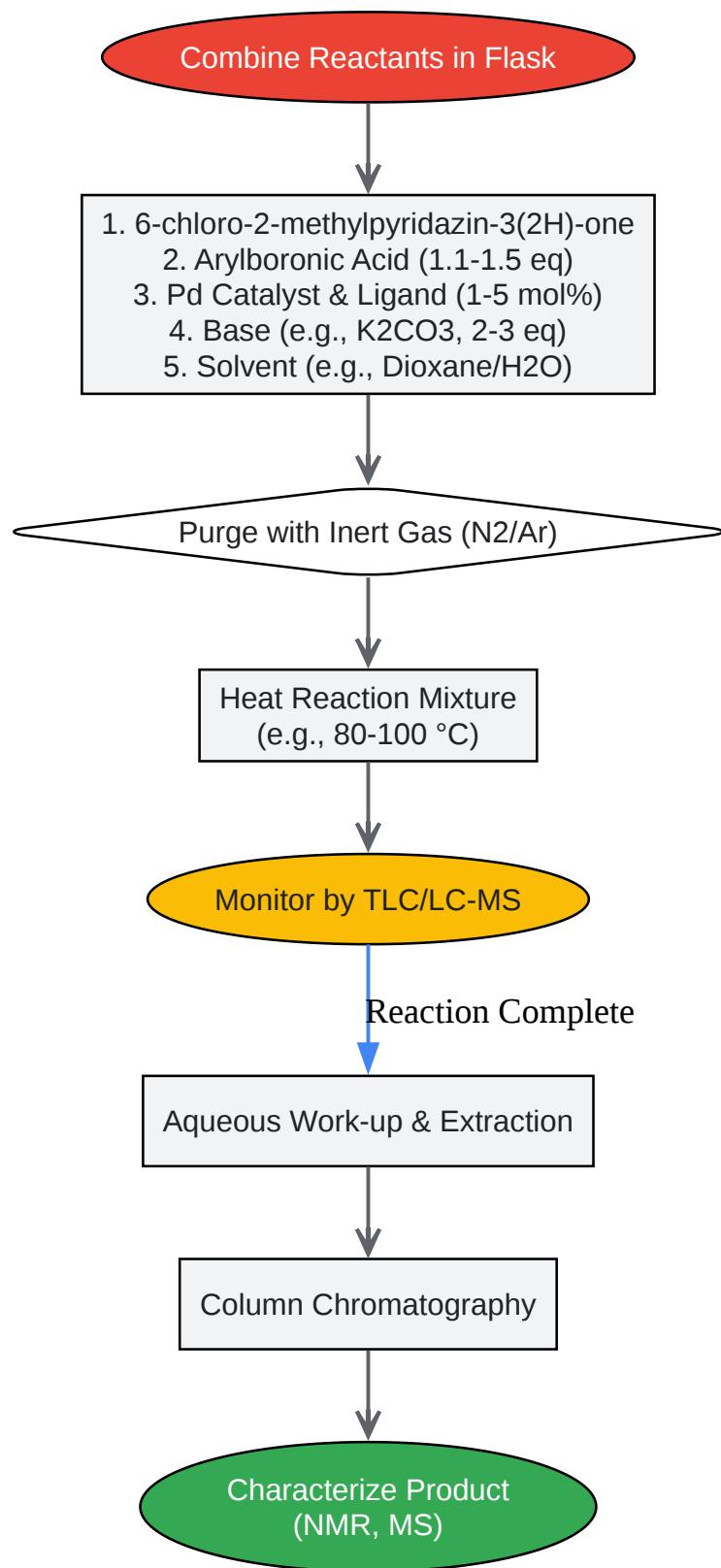
IV. Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The C6-chloro group is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This enables the formation of a C-C bond, linking the pyridazinone core to various aryl or heteroaryl groups, which is a cornerstone strategy in modern drug discovery.[16]

Causality and Mechanistic Insight

The Suzuki reaction is a complex catalytic cycle involving a palladium catalyst.[15]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazinone, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles and requires effective ligands.[17]
- Transmetalation: A base activates the boronic acid to form a more reactive boronate species. This species then transfers its organic group to the palladium complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.



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Caption: Generalized workflow for a Suzuki cross-coupling experiment.

Step-by-Step Generalized Protocol

- Reaction Setup (Inert Atmosphere):
 - To a flame-dried Schlenk flask or reaction vial, add **6-chloro-2-methylpyridazin-3(2H)-one** (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 or Cs_2CO_3 , 2.5 eq).
 - In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., $Pd(OAc)_2$, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or $P(t\text{-}Bu)_3$, 4-10 mol%).
 - Add the catalyst mixture to the reaction flask.
 - Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the $Pd(0)$ catalyst.^[17]
- Solvent Addition and Reaction:
 - Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
 - Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for 2-24 hours.
- Monitoring and Work-up:
 - Monitor the reaction progress by TLC or LC-MS.
 - Once complete, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
 - Filter the mixture through a pad of Celite to remove the palladium catalyst.
 - Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.

- Purification and Characterization:
 - Purify the crude product using silica gel column chromatography.
 - Characterize the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

V. Protocol 3: Application in Biological Screening (General Example)

Derivatives synthesized from **6-chloro-2-methylpyridazin-3(2H)-one** are often evaluated for biological activity. The following is a generalized protocol for assessing in vitro cytotoxicity using an MTT assay, a common primary screen in drug discovery.[18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Generalized Protocol

- Cell Seeding:
 - Seed cancer cells (e.g., MCF-7, NALM-6) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.[19]
 - Incubate for 24 hours at 37 °C and 5% CO_2 to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the synthesized pyridazinone derivative in DMSO.
 - Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 μM to 100 μM).

- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[19]
- Incubate for another 48-72 hours.
- MTT Addition and Incubation:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
- Formazan Solubilization and Measurement:
 - Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10-15 minutes.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

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